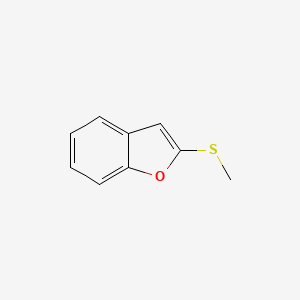

2-(Methylthio)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8OS |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-methylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C9H8OS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6H,1H3 |

InChI Key |

MKJKDWCBQDPXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic approach, and a summary of the general biological activities of the benzofuran chemical class, with a specific focus on 2-(Methylthio)benzofuran (CAS Number: 36724-16-0). Due to the limited availability of specific experimental data for this particular compound, this guide also includes information on related benzofuran derivatives to provide a broader context for researchers.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted properties. For comparative purposes, predicted data for the closely related 2-(ethylthio)benzofuran is also included.

| Property | This compound | 2-(Ethylthio)benzofuran (Predicted) | Source |

| CAS Number | 36724-16-0 | 172366-93-7 | - |

| Molecular Formula | C₉H₈OS | C₁₀H₁₀OS | [1][2] |

| Molecular Weight | 164.23 g/mol | 178.25 g/mol | [2] |

| Physical Form | Liquid | - | [2] |

| Boiling Point | Not Available | 273.0 ± 13.0 °C | [1] |

| Melting Point | Not Available | Not Available | - |

| pKa | Not Available | Not Available | - |

| logP | Not Available | Not Available | - |

| Solubility | Not Available | Not Available | - |

| Density | Not Available | 1.16 ± 0.1 g/cm³ | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, general methods for the synthesis of 2-substituted benzofurans are well-established. A common and versatile approach involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 2-(alkylthio)benzofuran, a plausible route would involve the reaction of a suitable benzofuran precursor with a methylthio-donating reagent.

A representative synthetic methodology for a related 2-substituted benzofuran is the intramolecular cyclization of o-alkynylphenols. This method offers a direct route to the benzofuran core.

Representative Protocol: Synthesis of 2-Substituted Benzofurans via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

Substituted o-alkynylphenol

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene or DMF)

Procedure:

-

To a solution of the o-alkynylphenol in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system, typically ranging from 80 to 120 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

General Biological Activities of Benzofuran Derivatives

While specific biological data for this compound is scarce, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] This broad bioactivity makes the benzofuran nucleus a valuable template for drug discovery.

Reported activities for the benzofuran class of compounds include:

-

Antimicrobial and Antifungal: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[4]

-

Antitumor: The benzofuran skeleton is present in several natural and synthetic compounds with significant anticancer properties.[3][6]

-

Antiviral: Certain benzofuran derivatives have been investigated for their potential as antiviral agents.[5][6]

-

Anti-inflammatory: The anti-inflammatory properties of some benzofurans have been reported.

-

Antioxidant: The ability of benzofuran compounds to scavenge free radicals has been a subject of study.

It is important to note that the specific biological activity and potency are highly dependent on the nature and position of the substituents on the benzofuran ring. Therefore, while the general activities of the benzofuran class are encouraging, dedicated biological screening of this compound is necessary to determine its specific pharmacological profile.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

References

- 1. Benzofuran, 2-(ethylthio)- CAS#: 172366-93-7 [m.chemicalbook.com]

- 2. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(Methylthio)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Methylthio)benzofuran. Due to the limited availability of direct experimental data for this specific compound in readily accessible literature, this paper leverages data from structurally similar compounds and established principles of spectroscopic analysis to present a robust framework for its characterization. This document is intended to guide researchers in the synthesis, purification, and structural verification of this compound.

Chemical Structure and Properties

This compound, also known as 2-(methylsulfanyl)-1-benzofuran, possesses the chemical formula C₉H₈OS and a molecular weight of 164.23 g/mol . The structure consists of a benzofuran core substituted at the 2-position with a methylthio (-SCH₃) group. The presence of the sulfur atom and the aromatic system are key determinants of its chemical reactivity and spectroscopic properties.

Table 1: Predicted Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(methylsulfanyl)-1-benzofuran | |

| CAS Number | 36724-16-0 | |

| Molecular Formula | C₉H₈OS | |

| Molecular Weight | 164.23 | |

| Physical Form | Predicted to be a liquid | |

| Purity | Commercially available at 97% |

Spectroscopic Data for Structural Elucidation

Direct experimental spectroscopic data for this compound is not widely published. The following tables present expected values based on the analysis of closely related benzofuran and methylthio-substituted aromatic compounds. These predicted values serve as a benchmark for researchers in the process of confirming the structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.60-7.50 | m | H-4, H-7 |

| ~7.30-7.20 | m | H-5, H-6 |

| ~6.80 | s | H-3 |

| ~2.50 | s | -SCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-7a |

| ~150.0 | C-2 |

| ~128.0 | C-3a |

| ~124.0 | C-5 |

| ~123.0 | C-6 |

| ~121.0 | C-4 |

| ~111.0 | C-7 |

| ~105.0 | C-3 |

| ~15.0 | -SCH₃ |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 149, and the loss of the entire methylthio group (•SCH₃) or thioformaldehyde (CH₂S), leading to other characteristic fragments.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 164 | [M]⁺ |

| 149 | [M - CH₃]⁺ |

| 131 | [M - SH]⁺ |

| 118 | [Benzofuran]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic and furan) |

| ~2920 | C-H stretch (methyl) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O-C stretch (furan) |

| ~750 | C-H bend (ortho-disubstituted benzene) |

| ~700 | C-S stretch |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound based on established synthetic methodologies for benzofuran derivatives.

Synthesis of this compound

A plausible synthetic route involves the reaction of a suitable benzofuran precursor with a methylthiolating agent. One such general method is the nickel-catalyzed cross-coupling of 2-halobenzofurans with methylmagnesium bromide in the presence of a sulfur source, or the direct reaction with methyl mercaptan under basic conditions. A more direct approach could involve the cyclization of a precursor already containing the methylthio group.

Proposed Synthesis via Cyclization of an α-Phenoxy Ketone:

-

Synthesis of 2-phenoxy-1-(methylthio)ethan-1-one: Phenol is deprotonated with a base like sodium hydride in an inert solvent such as THF. The resulting sodium phenoxide is then reacted with 2-chloro-1-(methylthio)ethan-1-one.

-

Cyclodehydration: The resulting α-phenoxy ketone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce cyclodehydration, yielding this compound.

Detailed Protocol:

-

Step 1: To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, a solution of phenol (1.0 eq) in dry THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloro-1-(methylthio)ethan-1-one (1.1 eq) in dry THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: The purified 2-phenoxy-1-(methylthio)ethan-1-one from Step 1 is mixed with polyphosphoric acid. The mixture is heated at 100 °C for 2 hours with stirring. After cooling, the mixture is poured onto ice water and the product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude this compound is then purified by flash column chromatography.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

Infrared Spectroscopy: IR spectra are recorded on a FTIR spectrometer using a thin film of the sample on a NaCl plate.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and a proposed synthetic pathway.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Caption: Proposed synthesis of this compound via cyclodehydration of an α-phenoxy ketone.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data for this specific molecule is sparse in the literature, the predicted spectroscopic data and proposed synthetic protocols in this guide provide a solid foundation for its successful synthesis and characterization. This information is valuable for researchers in medicinal chemistry and drug development who are interested in exploring the potential applications of novel benzofuran derivatives.

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. The incorporation of a methylthio group at the 2-position of the benzofuranone core introduces a unique structural and electronic feature that may modulate its biological activity and pharmacokinetic properties. This guide focuses on the chemical synthesis of 2-(Methylthio)-3(2H)-benzofuranone, providing a detailed protocol for its preparation in a laboratory setting.

Synthesis of 2-(Methylthio)-3(2H)-benzofuranone

The synthesis of 2-(Methylthio)-3(2H)-benzofuranone is achieved through a two-step process, commencing with the preparation of the precursor, 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene, followed by its conversion to the target molecule via a Pummerer rearrangement.

Synthesis of the Precursor: 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene

A definitive, peer-reviewed protocol for the synthesis of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene is not prominently available in the searched literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach involves the acylation of a protected phenol with a methylthioacetylating agent, followed by oxidation of the sulfide to a sulfoxide and subsequent deprotection.

Conceptual Experimental Workflow:

Figure 1: Conceptual workflow for the synthesis of the precursor, 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene.

Synthesis of 2-(Methylthio)-3(2H)-benzofuranone via Pummerer Rearrangement

The core of this synthesis is the Pummerer rearrangement, an organic reaction that involves the rearrangement of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride.[1][2] In this specific synthesis, trifluoroacetic acid is used to facilitate the intramolecular cyclization of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene to yield 2-(methylthio)-3(2H)-benzofuranone.[3]

Reaction Scheme:

Figure 2: Pummerer rearrangement for the synthesis of 2-(Methylthio)-3(2H)-benzofuranone.

Experimental Protocol: [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene (1.5 g, 0.0075 mol) and trifluoroacetic acid (1.5 g).

-

Solvent Addition: Add 25 mL of benzene to the flask.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for one hour.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. This will yield a pale yellow oil.

-

Crystallization: The oil should crystallize upon standing.

-

Purification: Recrystallize the crude product from ethanol to obtain white crystals of 2-(methylthio)-3(2H)-benzofuranone.

Data Presentation

Table 1: Physicochemical and Yield Data for 2-(Methylthio)-3(2H)-benzofuranone

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈O₂S | (Calculated) |

| Molecular Weight | 180.22 g/mol | (Calculated) |

| Appearance | White crystals | [3] |

| Melting Point | 81-82 °C | [3] |

| Yield | 45% | [3] |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 2-(methylthio)-3(2H)-benzofuranone has not been extensively reported, the broader class of benzofuranone derivatives is known to exhibit a wide range of pharmacological effects. These activities often stem from their ability to interact with various biological targets.

Many benzofuran derivatives have been reported to possess anticancer, antiviral, immunosuppressive, and antioxidant activities.[4][5] The underlying mechanisms can be diverse and may involve the modulation of key signaling pathways implicated in disease pathogenesis.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of related benzofuranones, it is plausible that 2-(methylthio)-3(2H)-benzofuranone could interact with pathways such as:

-

Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Benzofuranones may trigger apoptosis through the activation of caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins.

-

Anti-inflammatory Pathways: Benzofuranone derivatives could potentially inhibit key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulate signaling pathways like NF-κB.

-

Kinase Inhibition: The structural features of benzofuranones may allow them to act as inhibitors of various protein kinases that are crucial for cell signaling and are often dysregulated in diseases like cancer.

Illustrative Diagram of Potential Biological Interactions:

Figure 3: Hypothetical interaction of 2-(Methylthio)-3(2H)-benzofuranone with key biological targets.

It is imperative for researchers to conduct extensive biological screening and mechanistic studies to elucidate the specific activities and signaling pathways modulated by 2-(methylthio)-3(2H)-benzofuranone.

Conclusion

This technical guide has outlined a clear synthetic pathway for the preparation of 2-(methylthio)-3(2H)-benzofuranone, leveraging the Pummerer rearrangement as the key chemical transformation. While the discovery and isolation of this compound from natural sources remain to be documented, the provided synthetic protocol offers a reliable method for its production in a research setting. The lack of comprehensive spectroscopic and biological data in the public domain highlights an opportunity for further investigation into the properties and potential applications of this and related thio-substituted benzofuranones. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.

References

- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. prepchem.com [prepchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 2-(Methylthio)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-(Methylthio)benzofuran. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from computational models. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the characterization of organic molecules. Furthermore, a logical workflow for the synthesis of a substituted benzofuran derivative is provided as an illustrative example.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be considered as estimations. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.45 | m | 2H | Ar-H |

| 7.30 - 7.20 | m | 2H | Ar-H |

| 6.75 | s | 1H | Furan-H |

| 2.50 | s | 3H | S-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 155.0 | C-O (Benzofuran) |

| 149.0 | C-S (Benzofuran) |

| 129.0 | Ar-C |

| 124.5 | Ar-C |

| 123.0 | Ar-C |

| 121.0 | Ar-C |

| 111.0 | Ar-C-H |

| 105.0 | Furan C-H |

| 15.0 | S-CH₃ |

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (Aromatic/Furan) |

| 2925 | Medium | C-H stretch (CH₃) |

| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic/Furan) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 750 | Strong | C-H bend (Ortho-disubstituted benzene) |

| 700 | Medium | C-S stretch |

Predicted data based on typical vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 60 | [M - CH₃]⁺ |

| 121 | 40 | [M - CH₃S]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on typical fragmentation of aromatic sulfides.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters may need to be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Liquid Samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Data Interpretation : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzofuran, which could be adapted for the synthesis of this compound.

CAS number and molecular formula of 2-(Methylthio)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Properties

CAS Number: 36724-16-0

Molecular Formula: C₉H₈OS

| Property | Value | Source |

| Molecular Weight | 164.23 g/mol | ChemNet |

| IUPAC Name | This compound | N/A |

| Physical Description | Not explicitly available, likely a solid or oil at room temperature. | N/A |

| Solubility | Not explicitly available, likely soluble in organic solvents. | N/A |

Synthesis of this compound and Derivatives

General Synthetic Strategies for 2-Substituted Benzofurans

A variety of synthetic routes are available for the construction of the benzofuran nucleus with substitution at the 2-position. These methods often involve the cyclization of appropriately substituted phenols. Common strategies include:

-

Palladium-catalyzed coupling and cyclization reactions: These methods are widely used and offer a versatile approach to 2-substituted benzofurans. For instance, the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a robust method.[1]

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of chiral 2-substituted benzofurans from carboxylic acids.[2]

-

Photochemical routes: Metal-free photochemical reactions between 2-chlorophenol derivatives and terminal alkynes provide an environmentally friendly approach to 2-substituted benzofurans.

Illustrative Experimental Protocol: Synthesis of a 2-Substituted Benzofuran Derivative

The following protocol, adapted from a general method for the synthesis of 2-substituted benzofurans, illustrates a potential pathway that could be modified for the synthesis of this compound. This would likely involve the use of a terminal alkyne bearing a methylthio group or the introduction of the methylthio group in a subsequent step.

Reaction: Palladium-Catalyzed Annulation of a Phenol with an Alkyne

Caption: General workflow for the synthesis of this compound.

Procedure:

-

To a solution of o-iodophenol (1 equivalent) in an appropriate solvent such as toluene, add methylthioacetylene (1.2 equivalents).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) iodide co-catalyst (0.1 equivalents).

-

Add a suitable base, such as triethylamine (3 equivalents).

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Biological Activities of Benzofuran Derivatives

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] While specific biological data for this compound is limited in the public domain, the broader class of benzofurans has demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzofuran derivatives against a spectrum of bacteria and fungi. The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and spectrum of activity. For instance, certain synthetic benzofuran derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.[3][4]

Cytotoxic and Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the modulation of key cellular pathways involved in cell proliferation and apoptosis. For example, some psychotropic benzofuran derivatives have been shown to induce cytotoxicity in rat hepatocytes through mitochondrial dysfunction and oxidative stress.[6]

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for a multitude of other biological activities, including:

Future Directions

The diverse biological activities exhibited by the benzofuran scaffold underscore its importance in drug discovery. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, such as this compound, is warranted. Elucidation of its specific molecular targets and signaling pathways could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a foundation for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which will be crucial in optimizing the pharmacological properties of this promising class of molecules.

References

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]

- 3. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.brieflands.com [repository.brieflands.com]

- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Benzofuran Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the significant biological activities associated with the benzofuran core, with a particular focus on 2-substituted derivatives, including the less-explored 2-(methylthio)benzofuran. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key cellular pathways.

Antimicrobial Activity

Benzofuran derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Aza-benzofuran Compound 1 | Salmonella typhimurium | MIC | 12.5 µg/mL | [7] |

| Escherichia coli | MIC | 25 µg/mL | [7] | |

| Staphylococcus aureus | MIC | 12.5 µg/mL | [7] | |

| Aza-benzofuran Compound 2 | Staphylococcus aureus | MIC | 25 µg/mL | [7] |

| Oxa-benzofuran Compound 6 | Penicillium italicum | MIC | 12.5 µg/mL | [7] |

| Colletotrichum musae | MIC | 12.5 µg/mL | [7] | |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (6) | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | [4] |

| 6-Benzofurylpurine (5) | Mycobacterium tuberculosis | IC90 | < 0.60 µM | [4] |

| Benzofuran derivatives with hydroxyl group at C-6 (15, 16) | Various bacterial strains | MIC80 | 0.78-3.12 µg/mL | [4] |

| Benzofuran derivatives 3b, 3c, and 3d | Various bacteria and fungi | Moderate activity | Not specified | [8] |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) | Staphylococcus aureus ATCC 6538 | Strong activity | Not specified | [9] |

| Compounds 2, 5b, 6b, 6c, 7b, and 7f | Candida albicans ATCC 10231 | Very strong activity | Not specified | [9] |

Experimental Protocols: Antimicrobial Assays

Broth Dilution Method (for MIC determination):

A standardized protocol, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is typically employed.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7][10] The underlying mechanisms often involve the modulation of critical signaling pathways such as NF-κB and MAPK.[11]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Cell Line | Parameter Measured | IC50 Value | Reference |

| Aza-benzofuran Compound 1 | RAW 264.7 macrophages | NO Production | 17.31 µM | [7] |

| Aza-benzofuran Compound 3 | RAW 264.7 macrophages | NO Production | 16.5 µM | [7] |

| Aza-benzofuran Compound 2 | RAW 264.7 macrophages | NO Production | 31.5 ± 2.3 µM | [7] |

| Aza-benzofuran Compound 4 | RAW 264.7 macrophages | NO Production | 42.8 ± 4.7 µM | [7] |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 macrophages | NO Production | 52.23 ± 0.97 µM | [11] |

| Celecoxib (Positive Control) | RAW 264.7 macrophages | NO Production | 32.1 ± 1.7 µM | [7] |

Experimental Protocols: In Vitro Anti-inflammatory Assay (NO Inhibition)

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay): The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Inflammation

Benzofuran derivatives have been shown to interfere with key inflammatory signaling cascades.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Anticancer Activity

The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds exhibiting potent anticancer properties.[12][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Data: Cytotoxic Activity

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| Tetramethoxylated dihydrodimer 4 | PC3 (Prostate Cancer) | Antiproliferative Activity | ~2-fold higher than on WS1 fibroblasts | [14] |

| A375 (Melanoma) | Antiproliferative Activity | ~3-fold higher than on WS1 fibroblasts | [14] | |

| H460 (Lung Cancer) | Antiproliferative Activity | ~3-fold higher than on WS1 fibroblasts | [14] | |

| Compound 22 (with 4-MeO-phenylacetylene group) | ME-180 (Cervical Cancer) | IC50 | 0.08–1.14 µM | [12] |

| A549 (Lung Cancer) | IC50 | 0.08–1.14 µM | [12] | |

| ACHN (Kidney Cancer) | IC50 | 0.08–1.14 µM | [12] | |

| HT-29 (Colon Cancer) | IC50 | 0.08–1.14 µM | [12] | |

| B-16 (Melanoma) | IC50 | 0.08–1.14 µM | [12] | |

| Compound 10h | L1210 (Leukemia) | IC50 | 16–24 nM | [12] |

| FM3A/0 (Murine Mammary Carcinoma) | IC50 | 16–24 nM | [12] | |

| Molt4/C8 (T-cell Leukemia) | IC50 | 16–24 nM | [12] | |

| CEM/0 (T-cell Leukemia) | IC50 | 16–24 nM | [12] | |

| HeLa (Cervical Cancer) | IC50 | 16–24 nM | [12] | |

| Benzofuran oxime ethers (1-5) and 2-acetylbenzofuran oxime (6) | HeLa (Cervical Cancer) | Cell Viability Assay | Dose-dependent cytotoxicity | [15] |

| 5-(Methylthio)benzofuran derivatives | K562 (Leukemia) | Cytotoxicity | Exhibited activity | [16] |

| HeLa (Cervical Cancer) | Cytotoxicity | Exhibited activity | [16] |

Experimental Protocols: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Caption: Workflow for MTT cytotoxicity assay.

Anti-Alzheimer's Disease Activity

Recent research has highlighted the potential of benzofuran derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[17] Their mode of action can involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the pathology of AD.

Quantitative Data: Anti-Alzheimer's Disease Activity

| Compound/Derivative | Target | IC50 Value | Reference |

| Compound 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L−1 | [17] |

| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | 0.085 ± 0.01 µmol·L−1 | [17] |

| Baicalein | Acetylcholinesterase (AChE) | 0.404 ± 0.04 µmol·L−1 | [17] |

| Compound 8 | β-secretase (BACE1) | Better than Baicalein | [17] |

| Compound 19 | β-secretase (BACE1) | Better than Baicalein | [17] |

| Compound 20 | β-secretase (BACE1) | Better than Baicalein | [17] |

| Baicalein | β-secretase (BACE1) | 0.087 ± 0.03 µmol·L−1 | [17] |

Experimental Protocols: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and DTNB.

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: After a brief pre-incubation, add the substrate ATCI to start the enzymatic reaction.

-

Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, the formation of which is monitored over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of the control (without inhibitor). The IC50 value is then determined.

Caption: Dual inhibition of BACE1 and AChE by benzofuran derivatives in Alzheimer's disease.

Conclusion and Future Directions

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's properties. While extensive research has been conducted on various substituted benzofurans, the specific derivative this compound remains relatively underexplored. The presence of the methylthio group suggests potential for unique biological interactions and metabolic pathways that warrant further investigation.[16] Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial in unlocking their full therapeutic potential. The data and protocols presented in this guide provide a solid foundation for such future endeavors in the exciting field of benzofuran-based drug discovery.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buy 5-(Methylthio)benzofuran | 60770-65-2 [smolecule.com]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential biological activities, supported by experimental data and methodologies.

Chemical Properties and Data

This compound, with the CAS number 36724-16-0, is a sulfur-containing derivative of the benzofuran scaffold. The introduction of the methylthio group at the 2-position of the benzofuran ring is expected to influence its electronic properties and biological interactions. While specific experimental data for this compound is not widely published, the following table summarizes its basic chemical identifiers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 36724-16-0 |

| Molecular Formula | C₉H₈OS |

| Molecular Weight | 164.23 g/mol |

| Canonical SMILES | CSC1=CC2=CC=CC=C2O1 |

Synthesis and Experimental Protocols

A common precursor for such a reaction is 2-bromobenzofuran. The reaction with a strong nucleophile like sodium thiomethoxide (NaSMe) is a standard method for introducing a methylthio group onto an aromatic or heterocyclic ring.

Proposed Experimental Protocol: Synthesis of this compound from 2-Bromobenzofuran

Materials:

-

2-Bromobenzofuran

-

Sodium thiomethoxide (NaSMe)[1]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet is charged with 2-bromobenzofuran (1.0 eq).

-

Solvent and Reagent Addition: Anhydrous DMF is added to dissolve the 2-bromobenzofuran. To this solution, sodium thiomethoxide (1.1 - 1.5 eq) is added portion-wise at room temperature under an inert atmosphere. Sodium thiomethoxide is a strong nucleophile and should be handled with care.[1]

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:

The purified this compound should be characterized by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Note: As no specific literature detailing this exact synthesis was found, this protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.

Potential Biological Activities

The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3][4] These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][5][6][7][8] The introduction of a methylthio group can modulate these activities by altering the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

Antimicrobial and Antifungal Activity:

Many benzofuran derivatives have been reported to exhibit significant antimicrobial and antifungal activity.[9] The sulfur atom in the methylthio group could potentially enhance these properties. It is hypothesized that this compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The cytotoxic effects of this compound could be evaluated against a range of cancer cell lines using assays such as the MTT assay to determine its IC₅₀ values.[8]

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms of action of this compound. However, based on the known activities of other substituted benzofurans, several potential pathways could be investigated.

For instance, if the compound exhibits anticancer activity, its effect on pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, or apoptosis-related pathways could be explored. Should it demonstrate anti-inflammatory properties, its influence on the NF-κB signaling pathway would be a relevant area of investigation.

Experimental Workflow for Investigating Mechanism of Action

The following diagram illustrates a general workflow for elucidating the potential mechanism of action of this compound, assuming it shows promising anticancer activity in initial screens.

Conclusion

This compound represents an interesting but underexplored derivative of the versatile benzofuran scaffold. While specific experimental data on its synthesis and biological activity are sparse, established synthetic methodologies provide a clear path for its preparation. Based on the known pharmacological profile of the benzofuran core, this compound warrants further investigation for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound.

References

- 1. Cas 5188-07-8,Sodium thiomethoxide | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Methylthio Group in Benzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the benzofuran core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.

The methylthio (-SCH₃) group is a versatile and valuable substituent in this context. Its introduction onto the benzofuran ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic profile. More importantly, the sulfur atom, with its variable oxidation states, serves as a functional handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis of methylthio-substituted benzofurans and the subsequent reactivity conferred by this functional group.

Synthesis of Methylthio-Substituted Benzofurans

The targeted introduction of a methylthio group onto the benzofuran scaffold can be achieved through several modern synthetic methodologies. Two prominent methods include electrophilic cyclization to build the benzofuran ring with the desired group in place and palladium-catalyzed cross-coupling reactions on a pre-functionalized benzofuran core.

Electrophilic Cyclization for 3-Methylthio-Benzofurans

A robust method for the synthesis of 3-thiomethyl-substituted benzofurans involves the electrophilic cyclization of o-alkynyl anisoles. Using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as a mild, environmentally benign electrophile, this reaction proceeds under ambient conditions to afford the desired products in excellent yields.[1][2] The reaction demonstrates high tolerance for various substituted alkynes, making it a versatile tool for library synthesis.[2]

The workflow for this synthetic approach is outlined below.

Caption: Workflow for DMTSF-mediated electrophilic cyclization.

Palladium-Catalyzed Suzuki Cross-Coupling

For the synthesis of 3-aryl-2-(methylthio)benzo[b]furans, a highly efficient method utilizes the palladium-catalyzed Suzuki cross-coupling reaction. This approach involves the reaction of 3-iodo-2-(methylthio)benzo[b]furan derivatives with a variety of arylboronic acids.[3][4] The reaction proceeds under mild conditions and is compatible with arylboronic acids bearing electron-donating, electron-withdrawing, or neutral substituents, highlighting its broad applicability.[4]

Reactivity of the Methylthio Group

The methylthio group is not merely a passive substituent; its true utility lies in its capacity for further chemical transformation. The sulfur atom can be oxidized to modulate electronic properties or can be involved in substitution reactions, making it a key functional handle for drug development.

Oxidation to Sulfoxides and Sulfones

A primary mode of reactivity for the methylthio group is its oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties.[4] This transformation is highly significant in medicinal chemistry for several reasons:

-

Increased Polarity and Solubility: Oxidation introduces polar oxygen atoms, which can improve the aqueous solubility and pharmacokinetic profile of the drug candidate.

-

Hydrogen Bond Acceptors: The sulfoxide and sulfone groups are potent hydrogen bond acceptors, enabling new interactions with biological targets.

-

Modulation of Electronic Properties: The sulfone group, in particular, is strongly electron-withdrawing, which can alter the reactivity of the benzofuran ring system and influence metabolic stability.

This stepwise oxidation allows for precise control over the electronic and physical properties of the molecule.

Caption: Stepwise oxidation of the methylthio group.

Role in Nucleophilic Aromatic Substitution (SNAr)

While the methylthio group itself is not a classical leaving group in nucleophilic aromatic substitution (SNAr), its oxidized forms are. The methylsulfonyl (-SO₂CH₃) group, being strongly electron-withdrawing, can activate the benzofuran ring for nucleophilic attack and can serve as an effective leaving group. This two-step strategy of oxidation followed by nucleophilic displacement provides a powerful platform for introducing a wide array of nucleophiles (e.g., amines, alkoxides, thiols) onto the benzofuran core, which would be inaccessible through direct substitution.

Caption: Versatility of the methylthio group as a functional handle.

Data Presentation

The efficiency of the Suzuki cross-coupling reaction for the synthesis of 3-aryl-2-(methylthio)benzo[b]furans is demonstrated by the high yields achieved with a diverse range of boronic acids.

| Entry | R¹ in Boronic Acid | Product | Time (h) | Yield (%) |

| 1 | C₆H₅ | 3a | 1 | 97 |

| 2 | 4-MeC₆H₄ | 3b | 1.5 | 92 |

| 3 | 4-MeOC₆H₄ | 3c | 1.5 | 95 |

| 4 | 4-FC₆H₄ | 3d | 2 | 88 |

| 5 | 4-ClC₆H₄ | 3e | 2 | 90 |

| 6 | 4-CF₃C₆H₄ | 3f | 3 | 85 |

| 7 | 3-MeOC₆H₄ | 3g | 1.5 | 93 |

| 8 | 2-MeC₆H₄ | 3h | 4 | 80 |

| 9 | 2-Thienyl | 3i | 1 | 96 |

Table adapted from data presented in reference[4]. Reaction conditions: 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol), boronic acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (1.0 mmol), DMF/H₂O, 100 °C.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling[3]

To a solution of the appropriate 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol) in DMF (4.0 mL) and H₂O (0.4 mL), Pd(PPh₃)₄ (0.011g, 2 mol%) and K₂CO₃ (1.0 mmol) are added under an argon atmosphere. After a brief period of stirring, the corresponding arylboronic acid (0.75 mmol) is added. The reaction mixture is then heated to 100 °C for 1-4 hours until TLC analysis indicates completion. Upon cooling to room temperature, the mixture is diluted with dichloromethane (20 mL) and washed with brine (2 x 20 mL). The organic phase is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for DMTSF-Mediated Electrophilic Cyclization[1]

In a vial, the starting o-alkynyl anisole (0.3 mmol, 1.0 equiv) is dissolved in CH₂Cl₂ (3 mL). To this solution, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (0.6 mmol, 2.0 equiv) is added. The reaction is stirred at room temperature for approximately 12-24 hours, with progress monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude material is adsorbed onto silica gel and purified by column chromatography using a hexanes/ethyl acetate gradient.

Representative Procedure for Oxidation of Methylthio Group

To a solution of the methylthio-substituted benzofuran (1.0 mmol) in a suitable solvent such as dichloromethane or methanol at 0 °C, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv for sulfone, 1.1 equiv for sulfoxide) or Oxone® (2.5 equiv) is added portion-wise. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography or recrystallization.

Conclusion

The methylthio group is a highly strategic substituent for the functionalization of benzofurans. It provides access to a rich variety of derivatives through its facile introduction via modern synthetic methods and its subsequent reactivity. The ability to undergo controlled oxidation to sulfoxides and sulfones opens up avenues for modulating physicochemical properties and for employing the oxidized moiety as a leaving group in nucleophilic substitution reactions. This versatility makes methylthio-benzofurans valuable intermediates for researchers, scientists, and drug development professionals aiming to explore new chemical space and develop novel therapeutic agents.

References

- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

Methodological & Application

Synthetic Route to 2-(Methylthio)benzofuran from Salicylaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic methodology for the preparation of 2-(Methylthio)benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, starting from the readily available precursor, salicylaldehyde. The described multi-step synthesis is designed to be a practical guide for laboratory-scale preparation, offering clear protocols and expected outcomes.

Introduction

Benzofuran derivatives are integral components of numerous biologically active compounds and natural products. Their diverse pharmacological properties have made them attractive targets in synthetic organic chemistry. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the biological activity of the parent molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable three-step synthetic sequence to obtain this compound from salicylaldehyde.

Overall Synthetic Workflow

The synthesis commences with the formation of the benzofuran core from salicylaldehyde, followed by regioselective bromination at the 2-position, and finally, nucleophilic substitution with a methylthiolate source to yield the target compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzofuran from Salicylaldehyde

This step involves the formation of the benzofuran ring system. A common method is the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran, which can be subsequently converted to benzofuran.[1]

Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Hydrazine hydrate

-

Ethylene glycol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure for 2-Acetylbenzofuran:

-

To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Procedure for Wolff-Kishner Reduction to Benzofuran:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylbenzofuran (1.0 eq), hydrazine hydrate (3.0 eq), and ethylene glycol.

-

Add potassium hydroxide pellets (4.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 190-200 °C for 3-4 hours.

-

Cool the mixture, add water, and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting benzofuran by distillation.

Step 2: Synthesis of 2-Bromobenzofuran from Benzofuran

This step achieves the regioselective bromination of the benzofuran ring at the 2-position, which is the most nucleophilic site.[2][3][4]

Materials:

-

Benzofuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (BPO) (radical initiator, optional)

-

Sodium bicarbonate solution

-

Sodium sulfite solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve benzofuran (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (1.05 eq) to the solution. A radical initiator such as benzoyl peroxide can be added in catalytic amounts if the reaction is sluggish.

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by a 10% sodium sulfite solution, and then water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude 2-bromobenzofuran can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound from 2-Bromobenzofuran

The final step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.

Materials:

-

2-Bromobenzofuran

-

Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) and a strong base (e.g., sodium hydride)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzofuran (1.0 eq) in anhydrous DMF.

-

Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution at room temperature. If using methyl mercaptan, first prepare the sodium salt in situ by reacting it with a strong base like sodium hydride in DMF.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Benzofuran Synthesis | Salicylaldehyde | Chloroacetone, K₂CO₃ | Acetone | Reflux | 4-6 | 70-80 |

| 1b | (Wolff-Kishner) | 2-Acetylbenzofuran | Hydrazine hydrate, KOH | Ethylene glycol | 190-200 | 3-4 | 60-70 |

| 2 | Regioselective Bromination | Benzofuran | N-Bromosuccinimide | CCl₄ or CH₃CN | RT to Reflux | 2-4 | 80-90 |

| 3 | Nucleophilic Substitution | 2-Bromobenzofuran | Sodium thiomethoxide | DMF | RT to 60 | 4-8 | 75-85 |

Caption: Summary of reaction conditions and yields.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key transformations in the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Methylthio)benzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 2-(methylthio)benzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on a palladium-catalyzed cross-coupling reaction, a robust and versatile strategy for the formation of carbon-sulfur bonds. While direct literature for this specific transformation is limited, the following protocol is adapted from established palladium-catalyzed methodologies for the synthesis of analogous 2-substituted benzofurans.[1][2]

Introduction

Benzofuran derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the pharmacological and physicochemical properties of the parent molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient and selective synthesis of such derivatives.[3][4] This document outlines a potential pathway for the synthesis of this compound, leveraging a palladium catalyst to facilitate the coupling of a suitable benzofuran precursor with a methylthio source.

Reaction Principle

The proposed synthesis involves a palladium-catalyzed nucleophilic substitution reaction. A plausible route is the reaction of 2-iodobenzofuran with sodium thiomethoxide. The catalytic cycle is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps, typical of palladium-catalyzed cross-coupling reactions.

Data Presentation

As no direct experimental data for this specific reaction is readily available in the literature, the following tables present hypothetical, yet realistic, data based on analogous palladium-catalyzed C-S bond formation reactions. These tables are intended to serve as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ | Dioxane | 110 | 68 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 120 | 55 |

| 4 | Pd(OAc)₂ (5) | dppf (10) | NaOtBu | Toluene | 100 | 82 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |

| 6 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 100 | 70 |

Table 2: Substrate Scope (Hypothetical)

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Iodobenzofuran | This compound | 85 |

| 2 | 5-Bromo-2-iodobenzofuran | 5-Bromo-2-(methylthio)benzofuran | 80 |

| 3 | 2-Bromobenzofuran | This compound | 65 |

Experimental Protocols

Materials:

-

2-Iodobenzofuran

-

Sodium thiomethoxide (NaSMe)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).

-

Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

-

To this catalyst mixture, add 2-iodobenzofuran (1.0 mmol, 244 mg) and sodium tert-butoxide (1.2 mmol, 115 mg).

-

Finally, add sodium thiomethoxide (1.1 mmol, 77 mg).

-

Reaction Execution: Place the Schlenk flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously under the argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualizations

References

- 1. publicatt.unicatt.it [publicatt.unicatt.it]

- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Synthesis of 2-Alkylthiobenzofurans

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-alkylthiobenzofurans, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The methodologies presented are designed to be efficient and scalable, offering a streamlined approach to these valuable scaffolds.

Introduction

Benzofuran derivatives are core structures in numerous biologically active compounds and approved pharmaceuticals. The incorporation of an alkylthio group at the 2-position can significantly modulate the pharmacological properties of the benzofuran scaffold. Traditional multi-step syntheses of 2-alkylthiobenzofurans can be time-consuming and generate considerable waste. The one-pot procedures outlined below combine multiple reaction steps into a single, efficient process, thereby saving time, resources, and improving overall yield. These methods are particularly valuable for the rapid generation of compound libraries for screening in drug discovery programs.

Synthesis Methodologies